Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate
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Overview
Description
Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a benzoate ester
Mechanism of Action
Target of Action
Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been found to interact strongly with biological targets due to their mesoionic character . .
Mode of Action
It’s known that thiadiazole derivatives can cross cellular membranes and interact with biological targets . The nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Thiadiazole derivatives have been found to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, suggesting good bioavailability .
Result of Action
Thiadiazole derivatives have been found to display a broad spectrum of biological activities, including antimicrobial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazonoyl halides with methyl hydrazinecarbodithioate or hydrazinecarbothioamide.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The thiadiazole and piperidine rings are then coupled with a benzoate ester through carbamoylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent
Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique structural features.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds with piperidine rings are also known for their pharmacological properties.
Uniqueness
Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate is unique due to its combination of a thiadiazole ring, a piperidine ring, and a benzoate ester
Properties
IUPAC Name |
methyl 4-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-23-16(22)12-4-2-11(3-5-12)15(21)18-13-6-8-20(9-7-13)14-10-17-24-19-14/h2-5,10,13H,6-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUXSTBPELGUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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